(6-(4-Benzylpiperazin-1-yl)pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (6-(4-Benzylpiperazin-1-yl)pyridin-3-yl)boronic acid typically involves the reaction of 6-bromo-3-pyridineboronic acid with 4-benzylpiperazine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic acid derivative .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
(6-(4-Benzylpiperazin-1-yl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(6-(4-Benzylpiperazin-1-yl)pyridin-3-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: This compound can be used in the study of biological pathways and interactions due to its ability to form stable complexes with biomolecules.
Mechanism of Action
The mechanism of action of (6-(4-Benzylpiperazin-1-yl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This interaction can modulate various biological pathways and processes, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
(6-(4-Benzylpiperazin-1-yl)pyridin-3-yl)boronic acid can be compared with other boronic acid derivatives and piperazine-containing compounds. Similar compounds include:
Benzylpiperazine (BZP): A central nervous system stimulant with a different pharmacological profile.
1-(3-Chlorophenyl)piperazine (mCPP): A psychoactive compound used in research and as a precursor in the synthesis of antidepressants.
The uniqueness of this compound lies in its specific structure, which combines the boronic acid group with a benzylpiperazine moiety, providing distinct chemical and biological properties.
Properties
IUPAC Name |
[6-(4-benzylpiperazin-1-yl)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BN3O2/c21-17(22)15-6-7-16(18-12-15)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12,21-22H,8-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMCWMOMRSHAKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855761 |
Source
|
Record name | [6-(4-Benzylpiperazin-1-yl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356242-29-9 |
Source
|
Record name | [6-(4-Benzylpiperazin-1-yl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.